molecular formula C9H14O3 B1346456 Methyl 2-oxo-1-cycloheptanecarboxylate CAS No. 52784-32-4

Methyl 2-oxo-1-cycloheptanecarboxylate

Cat. No.: B1346456
CAS No.: 52784-32-4
M. Wt: 170.21 g/mol
InChI Key: BLNHITXSJKCQGZ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-cycloheptanecarboxylate: is an organic compound with the molecular formula C9H14O3. It is a derivative of cycloheptanone, featuring a methyl ester group and a ketone functional group. This compound is used in various chemical syntheses and has applications in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxo-1-cycloheptanecarboxylate can be synthesized through the esterification of 2-oxo-1-cycloheptanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-oxo-1-cycloheptanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 2-oxo-1-cycloheptanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is involved in the preparation of hydroxycoumarins via Pechmann condensation with polyphenols .

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1-cycloheptanecarboxylate involves its functional groups, which participate in various chemical reactions. The ketone group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed or substituted. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a five-membered ring.

    Ethyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Cycloheptanone: Lacks the ester group but shares the cycloheptanone core structure.

Uniqueness: Methyl 2-oxo-1-cycloheptanecarboxylate is unique due to its combination of a seven-membered ring with both a ketone and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNHITXSJKCQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302135
Record name Methyl 2-oxocycloheptane-1-carboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52784-32-4
Record name Cycloheptanecarboxylic acid, 2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52784-32-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 148967
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Record name 52784-32-4
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Record name Methyl 2-oxocycloheptane-1-carboxylate
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Record name methyl 2-oxocycloheptane-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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